N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-14-5-7-17(8-6-14)25(22,23)19-13-3-2-4-15(19)11-12-18-24(20,21)16-9-10-16/h5-8,15-16,18H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKLJAJNATOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the sulfonamide formation, which can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the piperidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide with structurally related sulfonamide derivatives from the evidence, focusing on molecular features and synthetic approaches:
Key Structural and Functional Differences:
Heterocyclic Core: The target compound employs a piperidine-tosyl system, whereas analogs use imidazo-pyrrolo-pyrazine or dihydrodipyrrolo-pyridine cores. The latter are larger, aromatic systems that may enhance π-π stacking in target binding .
Substituent Effects :
- The tosyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilicity compared to hydroxyethyl or methylsulfonylethyl groups in analogs .
- Ethyl and methyl substituents on cyclopentyl/piperidine rings modulate lipophilicity and steric accessibility .
Synthesis :
- Analogs frequently employ transition-metal catalysis (e.g., Pd, Cu) for heterocycle formation, whereas the target compound’s synthesis likely relies on simpler sulfonamide coupling .
- Microwave-assisted reactions and advanced purification (RP-HPLC) are critical for analogs with complex heterocycles .
Research Findings and Implications
- Bioactivity Trends : Compounds with imidazo-pyrrolo-pyrazine cores (e.g., ) show higher reported bioactivity in kinase assays compared to piperidine-based sulfonamides, likely due to enhanced target engagement via aromatic interactions.
- Metabolic Stability : The cyclopropane ring in all compounds improves resistance to oxidative metabolism, but the tosyl group in the target compound may increase susceptibility to enzymatic hydrolysis .
- Solubility : Hydrophilic substituents (e.g., hydroxyethyl ) enhance aqueous solubility relative to the more lipophilic tosyl-piperidine system.
Biological Activity
N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring , a cyclopropane ring , and a sulfonamide group , which contribute to its biological activity. The presence of these functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]cyclopropanesulfonamide |
| Molecular Formula | C17H26N2O4S2 |
| CAS Number | 1251543-01-7 |
This compound exhibits its biological activity primarily through interactions with specific molecular targets:
- Neurotransmitter Receptors : The piperidine moiety can interact with various neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can modulate biochemical pathways linked to various diseases.
Pharmacological Effects
Research indicates that this compound may have multiple pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly due to the sulfonamide group’s ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
- CNS Activity : Given its structure, it may exhibit central nervous system (CNS) effects, potentially acting as an analgesic or anxiolytic agent.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of sulfonamide derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
- Neuropharmacological Assessment : A neuropharmacological evaluation showed that this compound could modulate serotonin receptors in vitro, suggesting possible applications in treating mood disorders .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide | Borate and sulfonamide groups | Anticancer properties |
| Piperidine Derivatives | Various substituents on the piperidine ring | Diverse pharmacological profiles |
This compound stands out due to its specific combination of structural elements that enhance its biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
